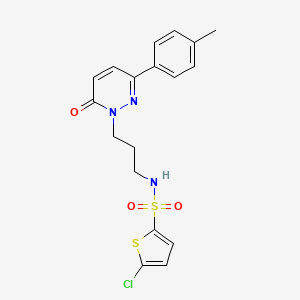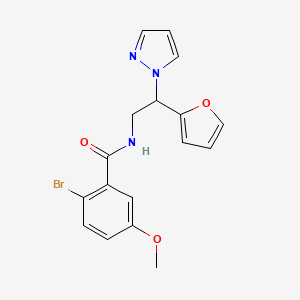
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a multifunctional molecule that incorporates several distinct structural motifs, including a furan ring, a pyrazole moiety, and a brominated methoxybenzamide group. These structural elements suggest that the compound could exhibit a range of chemical properties and reactivity, potentially making it useful in various chemical and biological applications.
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide often involves the formation of furan rings and the introduction of bromine atoms into the molecular structure. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones is achieved starting from commercially available maleic anhydrides, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic substitution reactions for the introduction of bromine .
Molecular Structure Analysis
The molecular structure of related furan-containing compounds has been characterized by various techniques, including crystallography and NMR spectroscopy. For example, the crystal structure of a benzo[b]furan derivative reveals specific angular relationships between the planes of the furan ring and other structural elements . These structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of furan-containing compounds with different nucleophiles has been extensively studied. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various O-, S-, N-, and P-nucleophiles, leading to a range of products while retaining the furylthiadiazole fragment . These studies provide insights into the potential chemical reactions that 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide might undergo, such as nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the kinetics of bromination of furan derivatives have been studied, indicating that the presence of electron-withdrawing or electron-donating groups can significantly affect the rate of bromination . Additionally, the solubility, melting point, and NMR spectral data of similar compounds provide valuable information about the physical properties and chemical environment of the protons and carbons within the molecule .
properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-12-5-6-14(18)13(10-12)17(22)19-11-15(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,15H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRSUDXJYLNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)
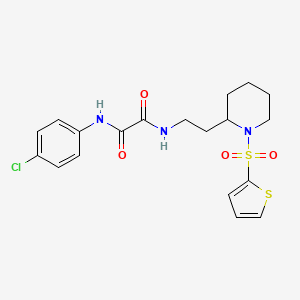
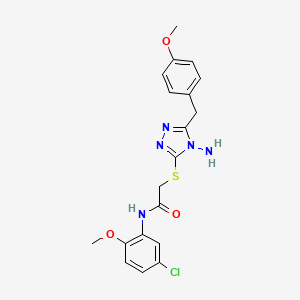
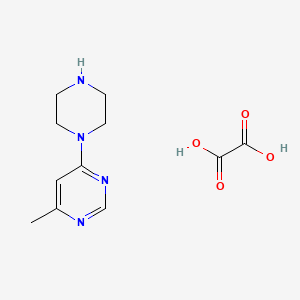
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)
![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)
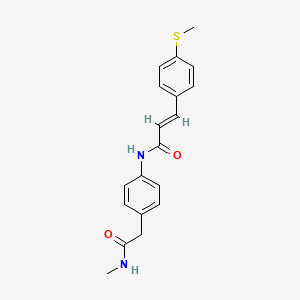
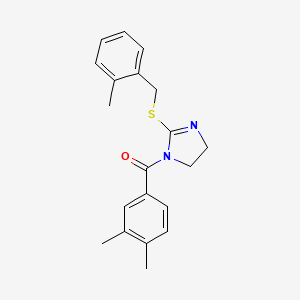
![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)
![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
